molecular formula C20H22BrN3O9S B3948683 1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3948683
M. Wt: 560.4 g/mol
InChI Key: NKPASRGXNYLCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate, also known as BZP-NP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is complex and not fully understood. It is believed to act on multiple targets within the central nervous system, including serotonin and dopamine receptors, as well as ion channels and other cellular signaling pathways. Its effects on these targets can lead to changes in neurotransmitter release and neuronal activity, which can in turn affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel activity, and cellular signaling pathways. It has also been shown to affect cardiovascular function and immune system function, among other things. These effects make it a valuable tool for studying the mechanisms of various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its ability to affect multiple targets within the central nervous system, allowing researchers to study the complex interactions between different physiological processes. However, one limitation of using this compound is its potential for toxicity and side effects, which must be carefully monitored in order to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate, including further studies on its mechanisms of action, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, research on the safety and toxicity of this compound is ongoing, with the goal of identifying any potential risks associated with its use in scientific research. Overall, this compound is a valuable tool for researchers in various fields, and its potential applications in scientific research are vast and exciting.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have effects on neurotransmitter release, ion channels, and cellular signaling pathways, making it a valuable tool for studying the mechanisms of various physiological processes.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O5S.C2H2O4/c1-27-18-7-2-14(12-17(18)19)13-20-8-10-21(11-9-20)28(25,26)16-5-3-15(4-6-16)22(23)24;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPASRGXNYLCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
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1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
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1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
Reactant of Route 4
1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
Reactant of Route 5
1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
Reactant of Route 6
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1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

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